2-Benzoyl-3-[(quinolin-8-yl)amino]prop-2-enenitrile
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Overview
Description
2-Benzoyl-3-[(quinolin-8-yl)amino]prop-2-enenitrile is a complex organic compound that features a benzoyl group, a quinoline moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-3-[(quinolin-8-yl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with benzoyl chloride in the presence of a base to form the benzoyl-quinoline intermediate. This intermediate is then reacted with a suitable nitrile source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-3-[(quinolin-8-yl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Benzoyl-3-[(quinolin-8-yl)amino]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Benzoyl-3-[(quinolin-8-yl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinoline-8-amine and quinoxalines share structural similarities.
Benzoyl compounds: Benzoyl chloride and benzoyl peroxide are related due to the presence of the benzoyl group.
Uniqueness
2-Benzoyl-3-[(quinolin-8-yl)amino]prop-2-enenitrile is unique due to its combination of a benzoyl group, a quinoline moiety, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H13N3O |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-benzoyl-3-(quinolin-8-ylamino)prop-2-enenitrile |
InChI |
InChI=1S/C19H13N3O/c20-12-16(19(23)15-6-2-1-3-7-15)13-22-17-10-4-8-14-9-5-11-21-18(14)17/h1-11,13,22H |
InChI Key |
IWYNNWUHQPNHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CNC2=CC=CC3=C2N=CC=C3)C#N |
Origin of Product |
United States |
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